molecular formula C10H9N3 B10875868 2-[(E)-phenyldiazenyl]-1H-pyrrole

2-[(E)-phenyldiazenyl]-1H-pyrrole

Cat. No.: B10875868
M. Wt: 171.20 g/mol
InChI Key: AVOVOVHRXURMSS-UHFFFAOYSA-N
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Description

2-(2-Phenyl-1-diazenyl)-1H-pyrrole is an organic compound characterized by the presence of a diazenyl group (-N=N-) attached to a phenyl ring, which is further connected to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Phenyl-1-diazenyl)-1H-pyrrole typically involves the diazotization of aniline followed by a coupling reaction with pyrrole. The process can be summarized as follows:

    Diazotization of Aniline: Aniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) to form benzenediazonium chloride.

    Coupling Reaction: The benzenediazonium chloride is then reacted with pyrrole under basic conditions to yield 2-(2-Phenyl-1-diazenyl)-1H-pyrrole.

Industrial Production Methods: While the laboratory synthesis of 2-(2-Phenyl-1-diazenyl)-1H-pyrrole is well-documented, its industrial production may involve optimization of reaction conditions to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Types of Reactions:

    Oxidation: 2-(2-Phenyl-1-diazenyl)-1H-pyrrole can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The diazenyl group can be reduced to form the corresponding hydrazine derivative.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the pyrrole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are typically used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products:

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted pyrrole derivatives.

Scientific Research Applications

2-(2-Phenyl-1-diazenyl)-1H-pyrrole has found applications in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other functional materials due to its chromophoric properties.

Mechanism of Action

The mechanism by which 2-(2-Phenyl-1-diazenyl)-1H-pyrrole exerts its effects is largely dependent on its interaction with molecular targets. The diazenyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

    2-(2-Phenyl-1-diazenyl)benzene: Similar in structure but lacks the pyrrole ring.

    2-(2-Phenyl-1-diazenyl)thiophene: Contains a thiophene ring instead of a pyrrole ring.

    2-(2-Phenyl-1-diazenyl)furan: Contains a furan ring instead of a pyrrole ring.

Uniqueness: 2-(2-Phenyl-1-diazenyl)-1H-pyrrole is unique due to the presence of both the diazenyl group and the pyrrole ring, which confer distinct chemical and physical properties

Properties

Molecular Formula

C10H9N3

Molecular Weight

171.20 g/mol

IUPAC Name

phenyl(1H-pyrrol-2-yl)diazene

InChI

InChI=1S/C10H9N3/c1-2-5-9(6-3-1)12-13-10-7-4-8-11-10/h1-8,11H

InChI Key

AVOVOVHRXURMSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=CN2

Origin of Product

United States

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